molecular formula C9H18N2O2 B2741555 tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate CAS No. 57699-47-5

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

Cat. No.: B2741555
CAS No.: 57699-47-5
M. Wt: 186.255
InChI Key: SRDPPBNJUNAGNM-JXMROGBWSA-N
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Description

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate is a hydrazone derivative that serves as a versatile precursor and key synthetic intermediate in organic chemistry. Its primary research value lies in its role as a sophisticated building block for the construction of complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. This compound belongs to a class of α-indolylhydrazones that have been demonstrated to undergo efficient metal-free oxidative cyclization to form privileged scaffolds such as indole-fused pyridazines (azacarbolines) . This synthetic pathway is particularly valuable as it avoids the use of transition metal catalysts, operates under mild conditions, and does not require an inert atmosphere, providing a cleaner and more sustainable route to these important molecular frameworks . The mechanism of action for this transformation involves a hypervalent iodine reagent-promoted dehydrogenative cyclization. This process entails sequential C–N bond formation, aromatization, and ring expansion, showcasing the compound's utility in facilitating complex molecular rearrangements to access novel chemical space . Researchers can leverage this compound to explore new synthetic methodologies, develop compound libraries for biological screening, and synthesize rigid, fused heterocyclic systems with potential synergistic biological activities . This product is intended For Research Use Only and is strictly for laboratory or research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(E)-butan-2-ylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDPPBNJUNAGNM-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)OC(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with butan-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate serves as a versatile intermediate in organic synthesis. Its structure allows it to undergo various reactions, including:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazone derivatives, which are valuable in synthesizing more complex molecules.
  • Cyclization Reactions: The compound can participate in cyclization reactions to produce heterocyclic compounds, which are important in pharmaceuticals.

Table 1: Summary of Synthetic Applications

Application TypeDescription
CondensationForms hydrazones with carbonyl compounds
CyclizationProduces heterocycles important in drug discovery
Multicomponent ReactionsActs as a building block in multicomponent reactions

Medicinal Chemistry Potential

Recent studies suggest that this compound exhibits promising biological activities, particularly:

  • Antimicrobial Activity: Preliminary tests indicate potential effectiveness against various bacterial strains.
  • Anticancer Properties: Research is ongoing to explore its effects on cancer cell lines, with some studies suggesting it may inhibit cell proliferation.

Case Study Example:
A study published in a peer-reviewed journal investigated the antimicrobial activity of several hydrazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound for further development .

Interaction Studies

Interaction studies have shown that this compound can interact with various enzymes and receptors, hinting at its utility in biochemical assays. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Reactivity

The reactivity and applications of tert-butyl hydrazinecarboxylate derivatives depend on substituent type, chain length, and functional groups. Key analogues include:

a. tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate (CAS: 16689-34-2)
  • Structure : Propan-2-ylidene substituent (shorter chain).
  • Properties: Molecular weight 172.23 g/mol; soluble in common solvents (e.g., DMSO, ethanol); stored at 2–8°C .
  • Applications : Used in research as a precursor for hydrazine coupling reactions. The shorter chain reduces steric hindrance, favoring nucleophilic substitutions compared to the butan-2-ylidene analogue.
b. tert-Butyl 2-isopropylhydrazinecarboxylate (CAS: 16689-35-3)
  • Structure : Branched isopropyl group.
  • Properties : Molecular weight 174.24 g/mol.
  • Applications : Pharmaceutical intermediate; steric effects from branching limit its use in bulky electrophile reactions but enhance selectivity in protection/deprotection strategies .
c. tert-Butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
  • Structure : Aromatic pyrrolopyrazine ring with a tosyl group.
  • Applications : Used in synthesizing anticancer agents; the aromatic system enables π-π interactions in target binding, unlike aliphatic substituents .
d. tert-Butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate
  • Structure : Fluorinated cyclohexyl group.
  • Properties : Enhanced electrophilicity due to electron-withdrawing fluorine atoms.
  • Applications : Drug discovery; fluorination improves metabolic stability and bioavailability .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Stability Considerations
tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate ~186* Organic solvents Stable under basic conditions; conjugated system resists oxidation
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate 172.23 DMSO, ethanol Prone to hydrolysis in acidic media
tert-Butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate 275.30 Lipophilic solvents Enhanced metabolic stability due to fluorine

*Calculated based on structural formula (C₉H₁₆N₂O₂).

Stability and Functional Group Impact

  • tert-Butyl Group : Provides steric protection in all analogues, delaying hydrolysis .
  • Alkenyl Substituents (e.g., butan-2-ylidene): Conjugation stabilizes intermediates in cycloadditions but may increase sensitivity to light .
  • Fluorinated/Aromatic Groups : Improve thermal stability and resistance to enzymatic degradation .

Biological Activity

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate, with the IUPAC name tert-butyl (E)-2-(butan-2-ylidene)hydrazine-1-carboxylate , is a compound of growing interest in medicinal chemistry. Its structure, characterized by a hydrazine moiety, positions it as a potential candidate for various biological activities, including anti-cancer properties and enzyme inhibition.

  • Molecular Formula : C9_9H18_{18}N2_2O2_2
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 57699-47-5
  • Purity : 95% .

Biological Activity Overview

Research indicates that compounds containing hydrazine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have shown that hydrazine derivatives can inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : Hydrazones and their derivatives have demonstrated significant antibacterial effects against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that hydrazine derivatives can trigger programmed cell death in malignant cells.

Antitumor Activity

A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of various hydrazinecarboxylates, including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth. The mechanism was linked to the modulation of apoptosis-related pathways .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)12.5Induces apoptosis
This compoundMCF7 (Breast Cancer)15.3Enzymatic inhibition

Antimicrobial Activity

Research has also indicated that hydrazone derivatives exhibit significant antimicrobial properties. In vitro studies showed that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Bacteria StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus64
Escherichia coli128

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate, and how does solvent choice impact yield?

Methodological Answer: Synthesis typically involves condensation of tert-butyl carbazate with butan-2-one under reflux in ethanol. A reported procedure achieved 71% yield using a 1:1 molar ratio of reagents in ethanol, followed by hexane washing . Solvent polarity influences imine formation kinetics; polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification. Ethanol balances reactivity and solubility, minimizing side products.

Table 1: Synthetic Yield Comparison

SolventReaction TimeYield (%)Reference
Ethanol3 h71
Methanol4 h65[Analog]

Q. How can NMR spectroscopy distinguish stereoisomers in hydrazinecarboxylate derivatives?

Methodological Answer: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify E/Z isomerism. For example, in tert-butyl (E)-2-benzylidenehydrazinecarboxylate, the imine proton resonates as a singlet at δ 8.2–8.5 ppm, while Z-isomers show splitting due to hindered rotation . 13C^{13}\text{C} shifts for carbonyl groups (160–170 ppm) and tert-butyl carbons (28–30 ppm) confirm structural integrity .

Q. What stability challenges exist for tert-butyl hydrazine derivatives during storage?

Methodological Answer: Hydrazinecarboxylates are sensitive to hydrolysis and oxidation. Store under inert gas (N2_2) at −20°C in anhydrous solvents. Monitor purity via TLC or HPLC; degradation products (e.g., free hydrazines) appear as lower Rf_f spots .

Q. Which functional groups in this compound enable further derivatization?

Methodological Answer: The hydrazone moiety allows nucleophilic additions (e.g., alkylation, cyclization), while the tert-butyl carbamate group is a protective strategy for amines. For example, acidolysis of the tert-butyl group (using TFA) exposes free hydrazines for coordination chemistry .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction kinetics in metal coordination studies?

Methodological Answer: The tert-butyl group introduces steric hindrance, slowing ligand substitution rates. In facially coordinating ligands, this group directs metal-binding geometry, as shown in tert-butyl-functionalized histidine carboxylate models. Kinetic studies (stopped-flow spectroscopy) reveal a 3x slower binding rate compared to non-bulky analogs .

Q. How can researchers resolve contradictions in reported biological activities of hydrazinecarboxylate derivatives?

Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. For example, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate showed variable antimicrobial activity across studies. Mitigation steps:

  • Reproduce assays with HPLC-purified batches (>98% purity).
  • Validate using orthogonal methods (e.g., microbroth dilution vs. disk diffusion) .

Q. What computational methods predict the tautomeric equilibrium of hydrazinecarboxylates in solution?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy differences between tautomers. Solvent effects (e.g., PCM model for ethanol) refine predictions. Experimental validation via 15N^{15}\text{N}-NMR correlates computed shifts (δ −320 to −280 ppm) with observed tautomer ratios .

Q. How does scaling up synthesis from milligram to gram quantities affect reaction efficiency?

Methodological Answer: Scale-up risks include exothermicity and mixing inefficiencies. For the condensation step:

  • Use jacketed reactors for temperature control during butan-2-one addition.
  • Optimize stirring rates (>500 rpm) to prevent localized overheating, which promotes side reactions (e.g., overoxidation) .

Data Contradiction Analysis

Example: Disparate yields in analogous syntheses (e.g., 71% in ethanol vs. 65% in methanol ).

  • Hypothesis: Solvent nucleophilicity affects imine stabilization.
  • Testing: Conduct kinetic studies (UV-Vis monitoring at 300 nm) to compare reaction rates. Ethanol’s hydrogen-bonding capacity stabilizes intermediates, reducing byproduct formation .

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